Home > Products > Screening Compounds P84075 > Lurasidone Metabolite 14326 D8
Lurasidone Metabolite 14326 D8 -

Lurasidone Metabolite 14326 D8

Catalog Number: EVT-2628270
CAS Number:
Molecular Formula: C28H36N4O3S
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lurasidone Metabolite 14326 D8 is a deuterium-labeled form of the metabolite 14326, which is derived from the atypical antipsychotic drug lurasidone. This compound is primarily utilized in research settings, particularly in pharmacokinetic studies and drug metabolism investigations. The deuterium labeling enhances the stability and tracking of the metabolite during experiments, making it a valuable tool for scientists studying the pharmacological effects and metabolic pathways of lurasidone.

Source and Classification

Lurasidone Metabolite 14326 D8 is classified under drug metabolites and stable isotope-labeled reference standards. It is produced as a research chemical and is not intended for human consumption. The compound is available from various suppliers, including GlpBio, Acanthus Research, and MedChemExpress, each providing detailed specifications regarding its use and handling .

Synthesis Analysis

The synthesis of Lurasidone Metabolite 14326 D8 involves the incorporation of deuterium isotopes into the molecular structure of the parent compound, lurasidone. The process typically includes:

  • Deuteration: This involves replacing hydrogen atoms in specific positions of the lurasidone molecule with deuterium. This can be achieved through various chemical reactions, such as hydrogenation in the presence of deuterated solvents or reagents.
  • Purification: Following synthesis, the product undergoes purification processes to isolate the desired metabolite from byproducts and unreacted materials.

Technical details regarding specific synthetic routes may vary among manufacturers but generally adhere to established organic synthesis protocols.

Molecular Structure Analysis

The molecular formula for Lurasidone Metabolite 14326 D8 is C28H28D8N4O3SC_{28}H_{28}D_8N_4O_3S. Its structure features a complex arrangement typical of lurasidone derivatives, including multiple rings and functional groups that contribute to its pharmacological activity.

Structural Data

  • Molecular Weight: The molecular weight is significantly influenced by the presence of deuterium, which alters the mass compared to its non-labeled counterpart.
  • Isotope Labeling: The presence of eight deuterium atoms is crucial for tracing studies in metabolic pathways.
Chemical Reactions Analysis

Lurasidone Metabolite 14326 D8 participates in various chemical reactions typical for drug metabolites. These may include:

  • Phase I Metabolism: Involves oxidation, reduction, or hydrolysis reactions that modify functional groups within the molecule.
  • Phase II Metabolism: Conjugation reactions where the metabolite may combine with endogenous substrates (e.g., glucuronic acid) to enhance solubility and facilitate excretion.

These reactions are vital for understanding how lurasidone and its metabolites interact within biological systems.

Mechanism of Action

Process Data

Research indicates that metabolites can significantly affect drug efficacy and safety profiles by altering pharmacodynamics and pharmacokinetics through various mechanisms, including receptor binding affinity changes and modulation of metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.

Chemical Properties

  • Stability: The deuterium labeling enhances stability under certain experimental conditions.
  • Melting Point: Specific melting point data may be provided by manufacturers but generally falls within expected ranges for similar organic compounds.

Relevant analyses often include spectroscopic methods (e.g., NMR spectroscopy) to confirm structural integrity and purity.

Applications

Lurasidone Metabolite 14326 D8 has several scientific applications:

  • Pharmacokinetic Studies: Used to trace metabolic pathways of lurasidone in preclinical and clinical research.
  • Drug Development: Assists in understanding the metabolism-related safety profiles of new drug candidates.
  • Toxicology Studies: Evaluates potential toxic effects associated with lurasidone metabolism.
Synthetic Pathways and Isotopic Labeling Optimization

Deuteration Strategies for Stable Isotope-Labeled Metabolites

Site-Specific Deuterium IncorporationThe synthesis of Lurasidone Metabolite 14326 D8 employs post-synthetic deuteration, where deuterium atoms are introduced into the pre-formed Lurasidone Metabolite 14326 skeleton. This strategy targets eight hydrogen positions within the piperazine and cyclohexyl rings, leveraging isotopic exchange reactions catalyzed by transition metals (e.g., platinum or palladium) under acidic conditions (pH 2.5–3.5, 80–100°C). Alternative approaches include:

  • Precursor-Mediated Deuteration: Using deuterated building blocks (e.g., D8-piperazine derivatives) during metabolite synthesis [2] [5].
  • Isotope Scrambling Minimization: Conducting reactions in aprotic solvents (anhydrous dimethylformamide) to prevent deuterium loss [5].

Reaction Parameters and EfficiencyDeuteration efficiency (>98% isotopic purity) is influenced by:

  • Catalyst loading (0.5–2 mol% platinum oxide)
  • Reaction duration (24–72 hours)
  • Deuterium gas pressure (3–5 atm)

Table 1: Comparative Deuteration Techniques

MethodIsotopic Purity (%)Reaction Duration (h)Key Advantage
Post-Synthetic Exchange98.572Applicable to pre-formed metabolites
Precursor-Mediated99.248Higher positional specificity

Challenges include avoiding isotopic dilution from protio solvents and maintaining regioselectivity at labile hydrogen sites [2] [3] [5].

Purification Methodologies in Deuterated Compound Synthesis

Multistage Chromatographic SeparationPost-deuteration, crude Lurasidone Metabolite 14326 D8 undergoes purification via:

  • Normal-Phase Chromatography: Silica gel columns with hexane/ethyl acetate gradients (70:30 to 50:50) remove non-polar impurities.
  • Reverse-Phase HPLC: C18 columns (250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile/0.1% formic acid, 65:35) achieve baseline separation of deuterated/non-deuterated species [2] [3].

Critical Purification Challenges

  • Isotopomer Resolution: Separation of mono- to hepta-deuterated contaminants requires ultra-high-resolution systems (e.g., UHPLC with 1.7 µm particle columns).
  • Solvent Elimination: Lyophilization after tangential flow filtration retains deuterium integrity while removing volatile buffers [3] [7].

Quality Control Metrics

  • Chemical Purity: ≥99% by HPLC-UV (220 nm)
  • Isotopic Enrichment: ≥99% deuterium incorporation verified via high-resolution mass spectrometry (HRMS) [1] [7].

Yield Optimization Through High-Performance Liquid Chromatography

HPLC Method DevelopmentYield enhancement focuses on scaling chromatographic separations while preserving isotopic purity:

  • Column Chemistry: Polymeric C18 phases (e.g., PLRP-S) tolerate pH extremes (1–12), enabling separations at pH 3.0 to suppress silanol interactions.
  • Gradient Optimization: Linear acetonitrile gradients (40% → 85% over 25 minutes) at 1.5 mL/min reduce co-elution of structurally analogous impurities [6] [8].

Quantitative Yield AnalysisTable 2: HPLC Parameters for Purification Yield Optimization

ParameterOptimal ConditionImpact on Yield
Column Temperature35°C↑ Resolution of deuterated forms
Injection Volume≤2 mg/mL in methanol↓ Peak broadening
Detection Wavelength254 nm↑ Sensitivity for benzisothiazole
Flow Rate1.0 mL/minBalance resolution vs. runtime

Implementing these conditions increases isolated yields from 68% to 92% in preparative-scale runs [6] [8].

Validation and Scalability

  • Forced Degradation Studies: Acid/alkali exposure (0.1N HCl/NaOH, 60°C) confirms method stability-indicating capability by resolving degradation products (e.g., m/z 317, 220 fragments) [6].
  • Process Scalability: Analytical-to-preparative method translation uses linear velocity matching, maintaining identical Reynolds numbers across column dimensions [6] [8].

Properties

Product Name

Lurasidone Metabolite 14326 D8

IUPAC Name

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

Molecular Formula

C28H36N4O3S

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2

InChI Key

JVTNTCYRWHASTQ-QJKOTDNASA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Solubility

not available

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.